2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a trifluoromethyl group, as well as an ethanamine side chain. It is used in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate as bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine
- 2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine hydrochloride
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]ethanamine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-5(8(10,11)12)2-4-14-6(7)1-3-13/h2,4H,1,3,13H2 |
InChI Key |
QHXJIBMJVMNQAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.